4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Antidiabetic Potential
Piperazine derivatives, including structures similar to 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide, have been identified as new antidiabetic compounds. Structure-activity relationship studies have led to the identification of several piperazine derivatives as potent antidiabetic agents, mediated by an increase in insulin secretion without alpha2 adrenoceptor blockage. These compounds demonstrated significant improvement in glucose tolerance without causing hypoglycemia or other side effects, marking them as potential candidates for clinical investigation in diabetes management (Le Bihan et al., 1999).
Antimicrobial and Antiviral Activities
New derivatives of piperazine have shown promising antimicrobial and antiviral activities. Compounds synthesized for biological interest exhibited significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential as candidates for further pharmacological evaluation (Reddy et al., 2013). Additionally, piperazinyl-4-nitroimidazole derivatives have been studied for their anti-HIV activity, providing a new avenue for the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Antimycobacterial and Anti-inflammatory Properties
Imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing piperazine linkers have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as new scaffolds for antimycobacterial drug development (Lv et al., 2017). Piperazine derivatives have also been explored for their anti-inflammatory properties, demonstrating significant activity in in-vivo models, which suggests their utility in developing new anti-inflammatory agents (Patel et al., 2019).
Anticancer Investigations
N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds showed significant activity, especially against human cervical and breast carcinoma cell lines, supported by molecular docking studies to understand their mechanism of action (Boddu et al., 2018).
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c28-22(23-12-6-9-18-7-2-1-3-8-18)27-15-13-26(14-16-27)17-21-24-19-10-4-5-11-20(19)25-21/h1-5,7-8,10-11H,6,9,12-17H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPJKXZVWGQIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.